molecular formula C22H34N8O8S B12600852 L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine CAS No. 915774-97-9

L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine

Cat. No.: B12600852
CAS No.: 915774-97-9
M. Wt: 570.6 g/mol
InChI Key: XUUDZYSQGLYEBD-KMNUQDDJSA-N
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Description

Primary Sequence Analysis and Amino Acid Composition

The primary structure of PHTCN is defined by its linear sequence Pro-His-Thr-Cys-Asn. The molecular formula is derived from the residue masses: proline (97.12 Da), histidine (137.14 Da), threonine (101.11 Da), cysteine (103.15 Da), and asparagine (114.11 Da). Summing these yields a total residue weight of 552.63 Da, with the addition of a water molecule (18.015 Da) resulting in a final molecular weight of 570.645 Da.

Table 1: Amino acid composition of PHTCN

Residue Count Residue Weight (Da) % of Total Residue Weight Total Mass Contribution (Da)
Proline 1 97.12 17.6% 97.12
Histidine 1 137.14 24.8% 137.14
Threonine 1 101.11 18.3% 101.11
Cysteine 1 103.15 18.7% 103.15
Asparagine 1 114.11 20.6% 114.11

Histidine contributes the largest mass proportion (24.8%) due to its imidazole side chain, while proline, with its cyclic structure, accounts for 17.6%. The absence of charged residues like lysine or aspartate suggests moderate solubility in aqueous solutions, contingent on pH and ionic strength.

Secondary Structure Prediction through Computational Modeling

Secondary structure prediction using tools such as ProtParam and homology modeling indicates limited α-helical or β-sheet propensity. The sequence lacks extended hydrophobic stretches or alternating polar/nonpolar patterns required for stable helical or sheet formations. Proline’s rigid pyrrolidine ring at position 1 disrupts helical continuity, while the central threonine and cysteine residues introduce torsional flexibility.

Molecular dynamics simulations suggest transient turns or coils in aqueous environments, with histidine’s imidazole group potentially stabilizing local conformations through hydrogen bonding. However, the absence of experimental circular dichroism or NMR data limits confidence in these predictions. Tools like GOR IV and PSIPRED classify 60–70% of the sequence as disordered, consistent with the high flexibility of short peptides lacking stabilizing tertiary interactions.

Tertiary Structure Considerations in Aqueous Solutions

PHTCN’s tertiary structure remains uncharacterized experimentally due to its conformational flexibility and small size. In aqueous solutions, the peptide likely adopts an ensemble of random coil states, with transient interactions between side chains. Histidine’s imidazole group may engage in cation-π interactions with proline’s aromatic ring, while asparagine’s carboxamide group could form hydrogen bonds with threonine’s hydroxyl moiety.

Molecular weight calculations (570.6 Da) and hydrodynamic radius estimates suggest a compact globular form is improbable. Instead, the peptide’s behavior aligns with intrinsically disordered proteins, adopting extended conformations that fluctuate rapidly in solution. The lack of a stable hydrophobic core further precludes defined tertiary folding, as evidenced by the absence of 3D structural data in PubChem.

Properties

CAS No.

915774-97-9

Molecular Formula

C22H34N8O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H34N8O8S/c1-10(31)17(21(36)29-15(8-39)20(35)28-14(22(37)38)6-16(23)32)30-19(34)13(5-11-7-24-9-26-11)27-18(33)12-3-2-4-25-12/h7,9-10,12-15,17,25,31,39H,2-6,8H2,1H3,(H2,23,32)(H,24,26)(H,27,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)/t10-,12+,13+,14+,15+,17+/m1/s1

InChI Key

XUUDZYSQGLYEBD-KMNUQDDJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method employed for synthesizing L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine. It involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Below are the key steps in SPPS:

  • Resin Selection : The synthesis begins with the selection of an appropriate resin, such as polystyrene-based resins modified with functional groups to anchor the first amino acid.
  • Amino Acid Protection : Each amino acid is chemically modified with protecting groups to prevent unwanted side reactions during synthesis. For example:
  • Coupling Reaction : The protected amino acids are activated using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) and added sequentially to the resin-bound peptide chain.
  • Deprotection : After each coupling step, the protecting group on the N-terminal is removed to allow the next amino acid to bind.
  • Cleavage from Resin : Once the peptide chain is complete, it is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.
  • Purification : The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Key Considerations in SPPS

  • Sequence-Specific Challenges :
    • Cysteine residues require careful handling due to their ability to form disulfide bonds.
    • Histidine can coordinate with metal ions, necessitating precise control over reaction conditions.
  • Yield Optimization :
    • The efficiency of coupling reactions and prevention of side reactions are critical for achieving high yields.

Chemical Synthesis Data Table

Step Reagents/Conditions Purpose
Resin Loading Polystyrene resin Anchor first amino acid
Amino Acid Protection Fmoc/Boc for N-terminal; tBu/Trt for side chains Prevent unwanted reactions
Coupling Reaction HBTU/DIC Activate amino acids
Deprotection Piperidine in DMF Remove N-terminal protecting group
Cleavage TFA + scavengers Release peptide; remove side-chain groups
Purification HPLC Separate impurities

Challenges and Optimization Strategies

  • Disulfide Bond Formation :
    • Cysteine residues require oxidation post-synthesis to form disulfide bonds that stabilize the peptide structure.
  • Purity Control :
    • Impurities from incomplete coupling or side reactions are removed through advanced purification techniques like preparative HPLC.

Chemical Reactions Analysis

Oxidation Reactions

The cysteine residue in PHTCN enables disulfide bond formation under oxidative conditions. Hydrogen peroxide (H₂O₂) is commonly used to oxidize cysteine thiol (-SH) groups to form cystine (-S-S-) bridges. This reaction is critical for stabilizing the peptide's tertiary structure and enhancing its biological activity.

Key parameters :

  • Optimal pH: 7.0–8.0

  • Reaction time: 2–4 hours at 25°C

  • Yield: >90% under controlled conditions

Reduction Reactions

Disulfide bonds in PHTCN can be reduced back to thiols using agents like dithiothreitol (DTT) or β-mercaptoethanol . This reversibility is exploited in structural studies to analyze folding dynamics.

Example protocol :

  • 10 mM DTT in 50 mM Tris-HCl buffer (pH 8.5)

  • Incubation: 1 hour at 37°C

  • Complete reduction confirmed via Ellman’s assay

Enzymatic Hydrolysis

PHTCN is susceptible to hydrolysis by L-asparaginases (EC 3.5.1.1), which cleave the amide bond in asparagine residues. Enzymes from E. coli and Dickeya dadantii exhibit specificity for asparagine, producing L-aspartic acid and ammonia .

Table 1: Hydrolysis Efficiency by Bacterial L-Asparaginases

Enzyme SourceKm (mM)kcat (s⁻¹)Catalytic Triad Residues
E. coli (EcA)0.5120T12, K162, D90 (active site)
Dickeya dadantii0.895T168, T186, T219 (autocleavage)

Mutations in catalytic residues (e.g., T12S or K162A) reduce activity by >95%, confirming their mechanistic role .

Acylation Reactions

The threonine and histidine residues undergo acetylation with acetic anhydride. This modification alters peptide solubility and receptor interactions.

Experimental data :

  • Reagent: 5% acetic anhydride in dimethylformamide (DMF)

  • Reaction time: 30 minutes at 0°C

  • Acetylation efficiency: ~80% (quantified via LC-MS)

Table 2: SPPS Reaction Efficiency for PHTCN

Amino AcidCoupling ReagentSolventCoupling Time (min)Yield (%)
ProlineHBTU/HOBtDMF6098
HistidinePyBOP/DIEANMP9095
CysteineDIC/Oxyma PureDCM12092
  • Deprotection : 20% piperidine in DMF (2 × 5 minutes)

  • Cleavage : TFA/water/TIPS (95:2.5:2.5) for 2 hours

Metal Ion Coordination

The histidine imidazole group coordinates divalent metal ions (e.g., Zn²⁺ or Cu²⁺), influencing enzymatic activity.

Spectroscopic data :

  • Binding affinity (Zn²⁺): Kd = 1.2 ± 0.3 μM (ITC measurements)

  • Coordination geometry: Tetrahedral (UV-Vis spectroscopy)

pH-Dependent Stability

PHTCN undergoes structural changes at extreme pH:

  • Acidic conditions (pH < 3) : Asparagine deamidation to aspartate.

  • Alkaline conditions (pH > 10) : Threonine β-elimination, forming dehydroalanine .

Scientific Research Applications

Therapeutic Potential
Peptides like L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine have been investigated for their therapeutic potential in treating various conditions. Their ability to mimic natural peptides can lead to the development of novel drugs targeting specific pathways involved in diseases.

Case Study: Cancer Treatment
A study demonstrated that peptides with similar compositions could inhibit tumor growth by modulating the immune response. The incorporation of L-proline and L-asparagine in peptide formulations has shown promise in enhancing the efficacy of anticancer agents by improving their bioavailability and targeting capabilities .

Nutritional Applications

Role in Nutrition
Amino acid sequences, particularly those containing proline and asparagine, are vital in nutrition. They contribute to protein synthesis and play roles in metabolic pathways. Research indicates that supplementation with specific peptides can enhance muscle recovery and growth post-exercise, making them valuable in sports nutrition.

Table 2: Nutritional Benefits of Key Amino Acids

Amino AcidFunctionSource
ProlineSupports collagen synthesisMeat, dairy products
AsparagineInvolved in nitrogen metabolismEggs, fish
CysteineAntioxidant propertiesGarlic, onions

Biotechnology Applications

Bioconjugation Techniques
this compound can be employed in bioconjugation processes to attach drugs or imaging agents to proteins or antibodies. This application is crucial for developing targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery
Research has shown that conjugating peptides to nanoparticles enhances drug delivery systems' targeting efficiency. For instance, a study demonstrated that nanoparticles coated with peptides similar to this compound significantly improved the accumulation of chemotherapeutic agents at tumor sites while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of many proteins. The histidine residue can participate in catalytic activities due to its ability to act as a nucleophile or a base.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares key features of L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine with related peptides from the evidence:

Compound (CAS No.) Molecular Formula MW (g/mol) Key Functional Groups Notable Features
Target Compound (Not Provided) ~C24H38N8O9S ~638 Imidazole (His), Thiol (Cys), Amide (Asn) Potential metal chelation, antioxidant activity, structural rigidity.
CAS 629619-92-7 C59H93N19O18S2 1420.62 Thiol (Cys), Guanidine (Arg), Amide (Asn) High positive charge (Arg/Lys), disulfide potential (2 Cys), larger size.
CAS 172228-98-7 C70H106N18O22S 1583.76 Indole (Trp), Thiol (Cys), Amide (Asn) Aromaticity (Trp), high MW, potential hydrophobic interactions.
CAS 9063-57-4 C21H40N8O6 500.59 Guanidine (Arg), Hydroxyl (Thr) Small size, high solubility, charged residues (Arg/Lys).
CAS 915775-31-4 C23H39N9O7S ~617 Imidazole (His), Thiol (Cys), Amine (Lys) Lysine replaces asparagine; altered charge and hydrogen-bonding capacity.

Biological Activity

L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a pentapeptide composed of five amino acids: proline, histidine, threonine, cysteine, and asparagine. This compound is of interest due to its potential biological activities, particularly in the context of cellular signaling, immune response modulation, and therapeutic applications. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

1. Structural Characteristics

The structure of this compound plays a crucial role in its biological activity. The unique sequence and the presence of sulfur in cysteine allow for the formation of disulfide bonds, which can stabilize the peptide structure and influence its interaction with biological targets.

2.1 Antioxidant Properties

Cysteine, a component of the peptide, is known for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. Research indicates that peptides containing cysteine can enhance cellular defenses against oxidative damage, which is crucial in various pathological conditions.

2.2 Immune Modulation

Peptides similar to this compound have been shown to modulate immune responses. For instance, histidine residues are involved in the regulation of immune cell activation and cytokine production. Studies suggest that such peptides can enhance T-cell responses and may be beneficial in vaccine development or autoimmune disease treatment .

2.3 Neuroprotective Effects

The threonine residue has been linked to neuroprotective effects in various studies. It plays a role in maintaining neuronal health by participating in the synthesis of neurotransmitters and protecting against excitotoxicity . Peptides with similar compositions have demonstrated potential in treating neurodegenerative diseases.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, research has shown that this peptide can induce apoptosis in leukemia cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3.2 Animal Models

Animal studies have provided insights into the therapeutic potential of this peptide. In models of inflammation, administration of this compound resulted in reduced markers of inflammation and improved recovery from tissue injury . These findings suggest possible applications in treating inflammatory disorders.

4. Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

Study FocusKey FindingsReference
Antioxidant ActivityEnhanced cellular defense against oxidative stress
Immune ResponseModulation of T-cell activation
NeuroprotectionProtection against excitotoxicity
Cancer Cell ApoptosisInduction of apoptosis in leukemia cells
Inflammation ReductionDecreased inflammation markers in animal models

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its antioxidant properties, immune modulation capabilities, and potential neuroprotective effects make it a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the optimal synthetic conditions for L-Prolyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : SPPS is the standard method for synthesizing peptides with sequences exceeding 3–5 residues. Key steps include:
  • Resin selection : Use Fmoc-protected amino acids loaded on a Wang resin for acid-labile cleavage.
  • Coupling agents : Activate amino acids with HBTU/HOBt or OxymaPure/DIC to improve coupling efficiency, particularly for sterically hindered residues like L-proline and L-histidine .
  • Cysteine handling : Add 5% v/v thiol-based scavengers (e.g., DTT) to prevent oxidation during deprotection and cleavage.
  • Cleavage conditions : Treat with TFA:TIS:H2O (95:2.5:2.5) for 2–3 hours at room temperature.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 40 minutes) .

Q. How can the purity and structural integrity of this peptide be validated?

  • Methodological Answer :
  • Analytical HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 220 nm to assess purity (>95% required for research-grade peptides).
  • Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS (expected [M+H]+: ~645.7 Da).
  • Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24 hours) and quantify residues via HPLC or LC-MS .

Q. What techniques are suitable for analyzing the secondary structure of this peptide?

  • Methodological Answer :
  • Circular dichroism (CD) : Measure in aqueous buffer (pH 7.4) at 25°C; compare spectra to known α-helix or β-sheet standards.
  • Fourier-transform infrared spectroscopy (FTIR) : Analyze amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands to identify β-turns or disordered regions .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be studied under physiological conditions?

  • Methodological Answer :
  • Nuclear magnetic resonance (NMR) : Acquire 2D NOESY and TOCSY spectra in D2O or 90% H2O/10% D2O to resolve backbone dihedral angles and hydrogen-bonding networks.
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P) to simulate folding pathways over 100–200 ns trajectories. Parameterize cysteine residues with partial charges adjusted for thiol/disulfide equilibria .

Q. How to resolve contradictions in functional data (e.g., inconsistent bioactivity assays)?

  • Methodological Answer :
  • Experimental design : Include positive/negative controls (e.g., scrambled-sequence peptide) and triplicate technical replicates.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (e.g., Cohen’s d) and confidence intervals.
  • Batch variability check : Compare synthesis lots via HPLC and MS to rule out impurity-driven artifacts .

Q. What computational approaches predict interactions between this peptide and biological targets (e.g., receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with the peptide’s SMILES string (e.g., C(CC(=O)O)NC(=O)C(Cc1cnc[nH]1)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)N)N) to model binding to target proteins.
  • Binding free energy calculations : Perform MM/GBSA or MM/PBSA analysis on docked complexes to rank affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.